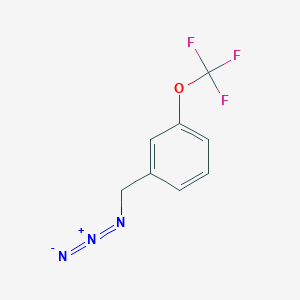

1-(Azidomethyl)-3-(trifluoromethoxy)benzene

Descripción general

Descripción

1-(Azidomethyl)-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6F3N3O and its molecular weight is 217.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

Compounds containing the trifluoromethoxy group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical pathways

The trifluoromethoxy group is known to participate in trifluoromethylation of carbon-centered radical intermediates .

Actividad Biológica

1-(Azidomethyl)-3-(trifluoromethoxy)benzene is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The azide functional group is known for its reactivity, particularly in click chemistry, while the trifluoromethoxy group can influence the compound's lipophilicity and biological interactions.

- Molecular Formula : CHFN

- Molecular Weight : 201.15 g/mol

- Structure : The compound consists of a benzene ring substituted with an azidomethyl group and a trifluoromethoxy group, providing unique reactivity and interaction potential.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where appropriate precursors are treated with sodium azide under controlled conditions. Various methods have been reported, yielding high purity and good yields ranging from 70% to 95% depending on the reaction conditions used .

The biological activity of this compound is primarily attributed to its ability to participate in bioorthogonal reactions. The azide group allows for selective labeling and targeting of biomolecules, making it a valuable tool in chemical biology and drug discovery. The trifluoromethoxy group may enhance the compound's pharmacokinetic properties by increasing metabolic stability and membrane permeability .

Case Studies

- Antimicrobial Activity : In studies assessing the antimicrobial properties of azide derivatives, this compound exhibited moderate activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Phytotoxicity Assays : Research conducted on plant species such as Allium cepa (onion) and Lactuca sativa (lettuce) demonstrated that this compound could inhibit germination and growth, indicating possible herbicidal properties. The results showed a dose-dependent response, with higher concentrations leading to significant phytotoxic effects .

- Click Chemistry Applications : The compound has been utilized in click chemistry applications to synthesize triazole derivatives. Its azide functionality allows for efficient coupling with alkyne-containing molecules, facilitating the development of complex molecular architectures relevant in drug design .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 201.15 g/mol |

| Yield (Typical Synthesis) | 70% - 95% |

| Antimicrobial Activity | Moderate |

| Phytotoxicity (Lactuca sativa) | Dose-dependent |

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1-(Azidomethyl)-3-(trifluoromethoxy)benzene serves as a critical intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and cycloaddition, makes it a versatile building block for creating fluorinated compounds, which are essential in pharmaceuticals and agrochemicals.

Bioorthogonal Chemistry

The compound is utilized in bioorthogonal reactions, particularly "click" chemistry, which allows for the selective labeling and tracking of biomolecules. This application is crucial in biological research and drug development, where precise targeting of biomolecules is necessary.

Medicinal Chemistry

Research has indicated that derivatives of this compound may possess therapeutic potential. The trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates, making them more effective against various diseases. Studies have explored its use as a precursor for developing new antimicrobial and anticancer agents .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings with unique properties. The incorporation of fluorinated groups can improve chemical resistance and stability under harsh conditions .

Case Study 1: Antimalarial Activity

A recent study evaluated the antimalarial activity of compounds related to this compound. The derivatives showed promising results against Plasmodium falciparum, with IC50 values indicating significant efficacy at low concentrations. This suggests potential for developing new antimalarial therapies based on this scaffold .

Propiedades

IUPAC Name |

1-(azidomethyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGEQHTMIHHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.